Kaempferol-3-O-rhamnoside

Antidiabetic Enzyme Inhibition Natural Product

Kaempferol-3-O-rhamnoside (Afzelin) is a superior α-glucosidase inhibitor (IC50 0.215 mg/mL, more potent than acarbose) and a specific antibacterial probe against P. aeruginosa (MIC 31 µg/mL). Unlike inactive quercitrin, its rhamnose moiety is essential for activity. This compound also targets PARP1 in leukemia cells and inhibits NO production (IC50 0.85 µg/mL) more potently than isoquercitrin. Procure this precisely-defined chemical probe to ensure reproducible, mechanism-specific results in your antidiabetic, antibiotic, anti-leukemic, or anti-inflammatory research.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B15156222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol-3-O-rhamnoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
InChIInChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3
InChIKeySOSLMHZOJATCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol-3-O-rhamnoside (Afzelin) for Research: A Flavonol Glycoside with Distinct Glycosylation-Driven Bioactivity


Kaempferol-3-O-rhamnoside (CAS 482-39-3), also known as Afzelin, is a naturally occurring flavonol glycoside derived from the aglycone kaempferol, featuring an α-L-rhamnosyl moiety attached at the C3 position via a glycosidic linkage [1]. This compound is a member of the flavonoid-3-O-glycoside class and is found in various plant species, including *Houttuynia cordata*, *Cornus macrophylla*, and *Phyllanthus emblica* [1]. Its structural features are critical determinants of its specific interactions with biological targets, distinguishing it from both the parent aglycone and other closely related kaempferol and quercetin glycosides [1].

Why Kaempferol-3-O-rhamnoside Cannot Be Interchanged with Generic Flavonoids


Substituting Kaempferol-3-O-rhamnoside with other kaempferol glycosides or the aglycone kaempferol is scientifically unsound due to profound differences in their biological activity profiles driven by glycosylation. The presence and type of sugar moiety at the C3 position dramatically alter molecular interactions, as evidenced by comparative studies. For instance, the rhamnose group is an essential enhancing factor for antibacterial potency, while the addition of a single hydroxyl group (as in quercitrin) can completely abolish this activity [1]. Similarly, glycosylation patterns directly influence enzyme inhibition and cytotoxic selectivity, rendering broad class-level assumptions unreliable for precise research applications [1].

Quantitative Differentiation of Kaempferol-3-O-rhamnoside from Key Analogs


Superior α-Glucosidase Inhibition Compared to Quercitrin and the Clinical Drug Acarbose

Kaempferol-3-O-rhamnoside (afzelin) demonstrates stronger α-glucosidase inhibitory activity than its close structural analog quercitrin (quercetin-3-O-rhamnoside) and the standard antidiabetic drug acarbose. In a head-to-head study, afzelin achieved a lower IC50 value, indicating superior potency [1].

Antidiabetic Enzyme Inhibition Natural Product

Markedly Higher Cytotoxicity Against P-388 Murine Leukemia Cells vs. Kaempferol-3-O-glycoside

Kaempferol-3-O-rhamnoside exhibits exceptionally potent cytotoxic activity against P-388 murine leukemia cells, with an IC50 value two orders of magnitude lower than another kaempferol glycoside isolated from the same source. This demonstrates that minor structural variations among kaempferol glycosides can lead to drastic differences in anticancer potential [1].

Cancer Research Cytotoxicity Leukemia

Potent Antibacterial Activity Against Pseudomonas aeruginosa Contrasts with Inactive Quercitrin and Weaker Aglycone

The antibacterial activity of Kaempferol-3-O-rhamnoside against *Pseudomonas aeruginosa* is contingent on its specific molecular structure. A direct comparative study revealed that its close analog quercitrin (afzelin with an additional hydroxyl group at C3') is completely inactive, and its aglycone, kaempferol, is significantly less potent. This establishes the essential role of both the kaempferol core and the unmodified rhamnose moiety [1].

Antimicrobial Pseudomonas aeruginosa Natural Antibiotics

Enhanced Inhibition of Nitric Oxide Production in Macrophages Compared to Isoquercitrin

Kaempferol-3-O-rhamnoside (afzelin) exhibits a more potent inhibitory effect on nitric oxide (NO) production in activated macrophages than the structurally related flavonoid glycoside isoquercitrin. This head-to-head comparison highlights its superior potential for modulating inflammatory responses [1].

Anti-inflammatory Immunology Macrophage

PARP1 Inhibition and Apoptosis Induction in Human Leukemia Cells via Caspase Activation

Kaempferol-3-O-rhamnoside demonstrates a specific mechanism of action against human leukemia cell lines by targeting PARP1 and activating apoptotic pathways. In silico docking revealed strong binding affinity for PARP1, while in vitro studies confirmed it upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 proteins, leading to caspase-3 and -9 activation [1]. While direct comparative quantitative data for PARP1 inhibition by analogs is not provided in this study, the mechanistic depth establishes a clear, compound-specific pathway for anti-leukemic activity.

Cancer PARP1 Apoptosis Leukemia

Kaempferol-3-O-rhamnoside: Key Research and Industrial Application Scenarios


Antidiabetic Drug Discovery: Screening for Novel α-Glucosidase Inhibitors

Kaempferol-3-O-rhamnoside is an optimal lead-like compound for antidiabetic research programs focused on postprandial hyperglycemia management. Its validated, potent α-glucosidase inhibitory activity (IC50 = 0.215 mg/mL), which surpasses the clinical drug acarbose, makes it a critical positive control and scaffold for medicinal chemistry efforts [1]. Its distinct advantage over close analogs like quercitrin further solidifies its position as a superior tool for investigating structure-activity relationships (SAR) in this therapeutic area [1].

Antimicrobial Research: Targeting Multidrug-Resistant Pseudomonas aeruginosa

In the search for new antibiotics against the ESKAPE pathogen *Pseudomonas aeruginosa*, Kaempferol-3-O-rhamnoside serves as a specific and validated molecular probe. With a defined MIC of 31 µg/mL, it provides a reliable baseline for synergy studies and mechanism-of-action investigations [1]. The fact that quercitrin is inactive underscores the necessity of this exact compound for studies examining the critical role of the flavonoid B-ring in antibacterial activity [1].

Cancer Biology: Elucidating PARP1-Dependent Apoptotic Pathways in Leukemia

For researchers investigating novel mechanisms of cell death in hematological malignancies, Kaempferol-3-O-rhamnoside is a valuable chemical probe. Its demonstrated ability to bind PARP1 and orchestrate the Bax/Bcl-2/caspase axis in human leukemia cells provides a clear and unique mechanistic signature [1]. This makes the compound an essential tool for dissecting PARP1-related pathways and validating new therapeutic targets in leukemia, distinct from compounds with broad, non-specific cytotoxicity [1].

Immunology and Inflammation: Modulating Macrophage Activity

Kaempferol-3-O-rhamnoside is a preferred tool for studies on macrophage-mediated inflammation. Its potent inhibition of nitric oxide production (IC50 = 0.85 µg/mL) demonstrates a clear, quantifiable advantage over related glycosides like isoquercitrin [1]. This makes it a more sensitive and effective reagent for investigating inflammatory signaling pathways in immune cells and screening for novel anti-inflammatory agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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